3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid
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Overview
Description
3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid is a heterocyclic compound that features a pyran ring substituted with a 4-chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic aromatic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propionic acid
- 3-(4-Chlorophenyl)-2-oxo-2H-chromen-6-carboxylic acid
- 3-(4-Chlorophenyl)-2-oxo-2H-pyran-4-carboxylic acid
Uniqueness
3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyran ring and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
920283-76-7 |
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Molecular Formula |
C12H7ClO4 |
Molecular Weight |
250.63 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-6-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C12H7ClO4/c13-8-3-1-7(2-4-8)9-5-6-10(11(14)15)17-12(9)16/h1-6H,(H,14,15) |
InChI Key |
ZDYUERXRJUAYSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(OC2=O)C(=O)O)Cl |
Origin of Product |
United States |
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